N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
This compound is a complex organic molecule that contains a cyanomethyl group (-CH2CN), a dimethylpropanamide group (C5H11NO), and a trifluoromethylphenyl group (C7H4F3). It’s likely to be a synthetic compound used in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the properties of its constituent groups. For example, the cyanomethyl group might be susceptible to reactions with nucleophiles, while the trifluoromethyl group could enhance the compound’s overall stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,12(20)19-8-7-18)9-10-3-5-11(6-4-10)14(15,16)17/h3-6H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEYUIFDXQIBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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